molecular formula C17H22ClN5O B1402385 4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride CAS No. 1361113-68-9

4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride

Cat. No. B1402385
CAS RN: 1361113-68-9
M. Wt: 347.8 g/mol
InChI Key: FDLUAUNYWQOEPC-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride, also known as 4-(2-dimethylamino-4-pyrrolidinyl)pyrimidin-5-ylamine hydrochloride, is a synthetic compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C13H18N4O•HCl and a molecular weight of 272.75 g/mol. This compound is commonly used as a reagent or intermediate in the synthesis of other compounds or as an analytical tool in scientific research.

Scientific Research Applications

Antimicrobial Applications

Pyrimidine derivatives have been utilized in the development of new antimicrobial agents due to their ability to interfere with bacterial DNA synthesis. They serve as building blocks for many antibiotics and can be tailored for specific microbial targets .

Antiviral Agents

Research has shown that pyrimidine derivatives can inhibit viral replication, making them potential candidates for treating diseases like HIV, hepatitis, and influenza .

Anticancer Research

The structural diversity of pyrimidine allows for its incorporation into compounds that can target cancer cells. Pyrimidine-based drugs are being explored for their anticancer properties, including the inhibition of cell proliferation and inducing apoptosis .

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives have shown potential as anti-inflammatory and analgesic agents by inhibiting inflammatory mediators such as PGE2, NO, NF-κB, IL-1β, IL-6, TNF-α, and leukotrienes .

Antimalarial Activity

Due to their chemical significance, pyrimidine derivatives are being investigated for their use in antimalarial drugs. They may work by interfering with the life cycle of the malaria parasite .

Anticonvulsant Effects

Some pyrimidine derivatives have been found to possess anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure disorders .

Antihypertensive and Cardiovascular Research

Pyrimidine scaffolds are used in the synthesis of drugs that can manage hypertension and other cardiovascular conditions by affecting various biological pathways .

Antioxidant Applications

The structural framework of pyrimidine allows for antioxidant activity, which is important in combating oxidative stress-related diseases .

Biological potential of pyrimidine derivatives in a new era | Research … Pyrimidine derivatives: Their significance in the battle against … Recent Advances in Pyrimidine-Based Drugs - MDPI Research developments in the syntheses, anti-inflammatory activities …

properties

IUPAC Name

4-[2-(dimethylamino)-4-pyrrolidin-3-ylpyrimidin-5-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O.ClH/c1-22(2)17-20-10-14(15(21-17)13-7-8-19-9-13)11-3-5-12(6-4-11)16(18)23;/h3-6,10,13,19H,7-9H2,1-2H3,(H2,18,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLUAUNYWQOEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CCNC2)C3=CC=C(C=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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